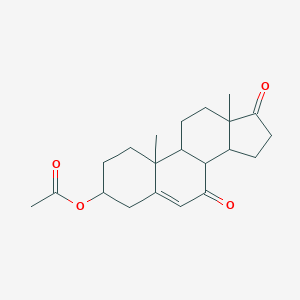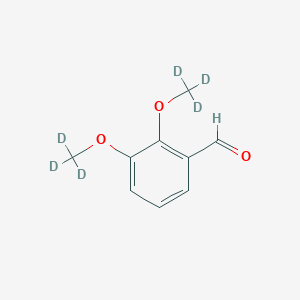
2,3-Bis(trideuteriomethoxy)benzaldehyde
Descripción general
Descripción
2,3-Bis(trideuteriomethoxy)benzaldehyde is a benzaldehyde derivative . It is an isotope labelled analog of 2,3-Dimethoxybenzaldehyde. The molecular formula is C9H10O3 and the molecular weight is 172.21 g/mol.
Synthesis Analysis
The synthesis of functionalized (benz)aldehydes, such as 2,3-Bis(trideuteriomethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .Molecular Structure Analysis
The molecular structure of 2,3-Bis(trideuteriomethoxy)benzaldehyde is similar to that of 2,3-Dimethoxybenzaldehyde . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .Aplicaciones Científicas De Investigación
Reactivity with Other Compounds
- Tris buffer reacts with low-molecular-weight aldehydes in aqueous solutions, producing unexpected products rather than the anticipated Schiff base. This includes the reaction with benzaldehyde derivatives, showcasing a variety of outcomes in such interactions (Bubb, Berthon, & Kuchel, 1995).
Synthesis and Guest Recognition
- The acid-catalyzed condensation of bispyrrolylbenzene derivatives with benzaldehydes, including 2,3-dimethoxy variants, leads to macrocycles with notable guest recognition abilities. This demonstrates the potential of these compounds in the creation of complex molecular structures (Ikeda, Sakamoto, & Nabeshima, 2008).
Formation of Macrocyclic Compounds
- Acid-catalyzed reactions of certain benzaldehydes result in unique macrocyclic structures. The versatility of benzaldehyde derivatives in forming complex molecular architectures is highlighted in these studies (Lucchesini et al., 1995).
Catalytic Applications
- Benzaldehydes serve as important components in various catalytic reactions, indicating their role in synthesizing a wide array of chemical products. This application is vital in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Oxidation Reactions
- Benzaldehydes are involved in oxidation reactions, particularly in the transformation of alcohols to acids and ketones. This shows their utility in chemical synthesis processes, especially in oxidation catalysis (Shi & Wei, 2005).
Propiedades
IUPAC Name |
2,3-bis(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGSHFYXPRRSZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1OC([2H])([2H])[2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(trideuteriomethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







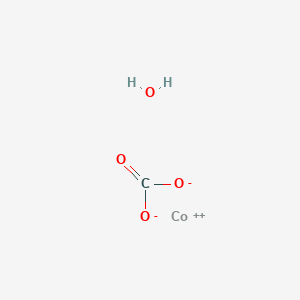


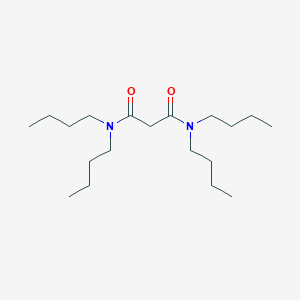
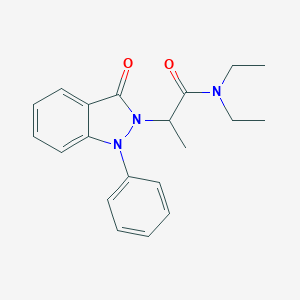
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)


